molecular formula C6H4Cl2N2O2 B1609094 3,5-Dichloro-4-nitroaniline CAS No. 59992-52-8

3,5-Dichloro-4-nitroaniline

Cat. No. B1609094
CAS RN: 59992-52-8
M. Wt: 207.01 g/mol
InChI Key: FKDUHJWERVIMAL-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-nitroaniline is a chemical compound with the molecular formula C6H4Cl2N2O2 . It has an average mass of 207.014 Da and a monoisotopic mass of 205.964981 Da . It is used as a modulator of nuclear hormone receptor function .


Synthesis Analysis

The synthesis of 3,5-Dichloro-4-nitroaniline involves two stages . In the first stage, 2,4,6-trichloronitrobenzene reacts with sodium azide in dimethyl sulfoxide at 20 degrees Celsius for 20 hours . In the second stage, the reaction mixture is treated with sodium tetrahydroborate and copper (II) sulfate in ethanol and dichloromethane at 20 degrees Celsius for 1 hour .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-nitroaniline consists of a benzene ring substituted with two chlorine atoms, a nitro group, and an amine group . The exact positions of these substituents on the benzene ring give the compound its unique properties.


Chemical Reactions Analysis

The nitro group in 3,5-Dichloro-4-nitroaniline can undergo various reactions. For instance, nitro compounds can undergo diazotization, which allows access to dinitrobenzene and nitrophenylarsonic acid . With phosgene, it can convert to nitrophenyl isocyanate .


Physical And Chemical Properties Analysis

3,5-Dichloro-4-nitroaniline has a molecular weight of 207.01 . It is a solid compound . More detailed physical and chemical properties are not available from the current data.

Scientific Research Applications

Nonlinear Optical Materials

3,5-Dichloro-4-nitroaniline has been studied for its applications in nonlinear optical materials. The compound, along with 4-nitroaniline and 3,5-dinitro-aniline, was examined using electric field-induced second harmonic generation and electrooptical absorption measurements. This research found significant deviations from Kleinman symmetry in the second-order polarizability tensor of 3,5-DNA, indicating new design possibilities for second-order nonlinear optical materials (Wortmann et al., 1993).

Synthesis and Chemical Analysis

In another study, the synthesis process of 3,5-dichloro-4-nitroaniline was investigated, revealing a yield above 60% through diazo-reaction and denitrogenation reaction. The study also explored factors like the concentration of sulfuric acid, reaction temperature, and catalysts (Z. Hui, 2003).

Thermochemical Studies

Experimental thermochemical studies of 2,6-dichloro-4-nitroanilines provided insights into the molar enthalpies of formation in the gaseous phase, which is valuable for understanding the energetic properties of these compounds (Silva et al., 2009).

Environmental Impact and Degradation

Research has also focused on the environmental impact of nitroaromatic compounds like 2-chloro-4-nitroaniline. Studies on bacterial strains capable of degrading these compounds under anaerobic conditions highlighted the importance of bioremediation techniques in mitigating environmental problems caused by these substances (Duc, 2019).

Removal from Water

The development of nanosorbents for the removal of nitroaniline compounds from water is another significant area of study. One research demonstrated the use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for efficiently removing 4-nitroaniline and 2-amino-3-nitro-pyridine from aqueous solutions, indicating its potential in water purification technologies (Mahmoud et al., 2016).

Crystal Structure Analysis

The crystal structure of 2,6-dichloro-4-nitroaniline has also been determined, revealing insights into the molecular arrangement and bond distances, which are critical for understanding its chemical behavior and potentialapplications (Hughes & Trotter, 1971).

Antifungal Activity

Studies on the antifungal activity of substituted nitrobenzenes and anilines, including 2,6-dihalogeno-4-nitroanilines, have revealed their potential in controlling fungal growth. These compounds have shown effectiveness against various fungal species, highlighting their potential use in agricultural and pharmaceutical applications (Gershon et al., 1971).

Pesticide Residue Analysis

Gas chromatographic analysis of 2,6-dichloro-4-nitroaniline residues in fruits is another application. This method enables the detection of low levels of residues, crucial for food safety and regulatory compliance (Cheng & Kilgore, 1966).

Water Quality Assessment

The role of 2,6-dichloro-4-nitroaniline in water quality, particularly its contribution to mutagenic activity in water samples, has been evaluated. Understanding the environmental impact of such compounds is vital for environmental protection and public health (Oliveira et al., 2009).

Safety And Hazards

3,5-Dichloro-4-nitroaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care to avoid contact with skin and eyes, and inhalation of dust, fume, gas, mist, or vapors should be avoided . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

3,5-dichloro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDUHJWERVIMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396359
Record name 3,5-dichloro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-nitroaniline

CAS RN

59992-52-8
Record name 3,5-dichloro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MAVR da Silva, MDMCR da Silva… - The Journal of Chemical …, 2009 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpy of formation of 4,5-dichloro-2-nitroaniline, in the gaseous phase, at T=298.15K, was derived from the combination of the values of the …
Number of citations: 9 www.sciencedirect.com
R Adams, TE Young, RWP Short - Journal of the American …, 1954 - ACS Publications
A compound of structure XII can by addition of hydrogen chloride give only structures XIV or XVI. A compound of structure XIII, on the other hand, can give only structures XIV or XV. The …
Number of citations: 11 pubs.acs.org
RD Kross, K Nakamoto, VA Fassel - Spectrochimica Acta, 1956 - Elsevier
The results of a study on the polarized infra-red spectra of the hexamethylbenzenepicryl chloride, anthracene-sym-trinitrobenzene, and p,p'-dinitrodiphenyl-p-hydroxydiphenyl molecular …
Number of citations: 17 www.sciencedirect.com
A Weiss, S Wigand - Zeitschrift für Naturforschung A, 1990 - degruyter.com
Nuclear quadrupole resonance is an effective spectroscopic method to investigate the charge density distribution in solids. The range of compounds which may be investigated is wide, …
Number of citations: 38 www.degruyter.com
TL Khotsyanova, SI Kuznetsov… - Journal of Structural …, 1968 - Springer
On the crystalline structure and Cl 35 nuclear quadrupole resonance spectrum of para-dia Page 1 ON THE CRYSTALLINE STRUCTURE AND C1 ss …
Number of citations: 2 link.springer.com
ZA Akopyan, AI Kitaigorodskii, YT Struchkov - Journal of Structural …, 1966 - Springer
The structure of 1, 8-dinitronaphthatene was solved by a direct-sign method and geometrical analysis, and then refined from three-dimensional data (9t5 reflections) by the method of …
Number of citations: 2 link.springer.com

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